(2,2,2-Trichloro-1,1-difluoroethyl)benzene
Description
(2,2,2-Trichloro-1,1-difluoroethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a trichloro-difluoroethyl group (-CCl₃CF₂).
Properties
IUPAC Name |
(2,2,2-trichloro-1,1-difluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGATSUMHBONFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278854 | |
| Record name | (2,2,2-trichloro-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-66-7 | |
| Record name | Benzene, (2,2,2-trichloro-1,1-difluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10343 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10343 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2,2-trichloro-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2,2,2-Trichloro-1,1-difluoroethyl)benzene typically involves the reaction of benzene with (2,2,2-Trichloro-1,1-difluoroethyl) chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,2,2-Trichloro-1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Reduction Reactions: The trichloro and difluoro groups can be reduced under specific conditions to form different products.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common reagents used in these reactions include aluminum chloride (AlCl3) for substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2,2,2-Trichloro-1,1-difluoroethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Chemical Research:
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1,1-difluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trichloro and difluoro groups can influence the reactivity and stability of the compound, making it suitable for various chemical reactions. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Dichlorodiphenyltrichloroethane (DDT, CAS 50-29-3)
- Structure : Two para-chlorophenyl groups attached to a trichloroethyl chain (1,1′-(2,2,2-trichloroethylidene)bis(4-chlorobenzene)) .
- Key Differences: DDT has two chlorinated benzene rings, whereas (2,2,2-Trichloro-1,1-difluoroethyl)benzene has a single benzene ring with fluorine substitution. The presence of fluorine in the target compound may reduce environmental persistence compared to DDT’s chlorine-dominated structure, which is notorious for bioaccumulation .
Methoxychlor (CAS 72-43-5)
1,1-Diphenyl-2,2,2-trichloroethane (DPE, CAS 2971-22-4)
- Structure : Two phenyl groups attached to a trichloroethyl chain (Benzene,1,1'-(2,2,2-trichloroethylidene)bis-) .
- Fluorine’s electron-withdrawing effects in this compound may enhance resistance to nucleophilic substitution reactions .
Physicochemical Properties
| Property | This compound (Inferred) | DDT | Methoxychlor | DPE |
|---|---|---|---|---|
| Molecular Formula | C₈H₅Cl₃F₂ (hypothetical) | C₁₄H₉Cl₅ | C₁₆H₁₅Cl₃O₂ | C₁₄H₁₁Cl₃ |
| Halogen Substitution | Cl₃F₂ on ethyl chain | Cl₅ on ethyl + benzene rings | Cl₃ on ethyl + OCH₃ on benzene | Cl₃ on ethyl + phenyl groups |
| Polarity | Moderate (due to F) | Low | Moderate (due to OCH₃) | Low |
| Bioaccumulation | Likely lower than DDT | High | Moderate | High |
Toxicity and Environmental Impact
- DDT: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to metabolic release of dichlorodiphenyldichloroethylene (DDE) .
- Methoxychlor : Less persistent than DDT but exhibits estrogenic activity .
- This compound : Fluorine substitution may reduce metabolic activation to toxic intermediates compared to DDT. However, trichloroethyl groups are associated with hepatotoxicity in analogs like chloral hydrate (CAS 302-17-0) .
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